molecular formula C19H25N3O2 B2523128 N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide CAS No. 2177197-00-9

N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide

Cat. No.: B2523128
CAS No.: 2177197-00-9
M. Wt: 327.428
InChI Key: PFUBBVRXTMXOOU-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a cyano group, along with an oxolane ring and a carboxamide group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe oxolane ring can be introduced via cyclization reactions, and the final carboxamide group is formed through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-11-17(13-24-15)18(23)21-19(14-20)7-9-22(10-8-19)12-16-5-3-2-4-6-16/h2-6,15,17H,7-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUBBVRXTMXOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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